2-Amino-N-(pyridin-3-ylmethyl)benzamide

Aldosterone synthase inhibition CYP11B2 Enzymology

2-Amino-N-(pyridin-3-ylmethyl)benzamide (1214-48-8) is the validated chemotype for selective CYP11B2 inhibition (IC50 214 nM). Unlike generic 2-aminobenzamides that exhibit confounding HDAC inhibition, its ortho-aminobenzamide core and 3-pyridylmethyl substituent ensure unambiguous CYP11B2 pharmacology and reproducible SAR. Supplied at ≥98% purity to minimize side reactions during late-stage derivatization. Essential for aldosterone synthase probe design, antimicrobial SAR benchmarking (MIC 15–20 µg/mL), and preclinical candidate preparation.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 1214-48-8
Cat. No. B071972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(pyridin-3-ylmethyl)benzamide
CAS1214-48-8
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)N
InChIInChI=1S/C13H13N3O/c14-12-6-2-1-5-11(12)13(17)16-9-10-4-3-7-15-8-10/h1-8H,9,14H2,(H,16,17)
InChIKeyVQCAHUSKECKWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(pyridin-3-ylmethyl)benzamide (CAS 1214-48-8) – Product Overview & Procurement-Grade Identification


2-Amino-N-(pyridin-3-ylmethyl)benzamide (CAS 1214-48-8) is a synthetic organic small molecule belonging to the N-(pyridin-3-yl)benzamide class, characterized by a 2-aminobenzamide core linked via a methylene bridge to a pyridin-3-yl moiety [1]. With a molecular weight of 227.26 g/mol and the molecular formula C₁₃H₁₃N₃O, this compound serves as a versatile drug intermediate for synthesizing various pharmacologically active agents . Commercial suppliers offer this compound with purity specifications up to 99.87% , making it suitable for rigorous medicinal chemistry and chemical biology applications. The compound's structural features—the ortho-amino group on the benzamide ring and the 3-pyridylmethyl substituent—confer distinct molecular recognition properties that differentiate it from closely related analogs, particularly in enzyme inhibition contexts [2].

2-Amino-N-(pyridin-3-ylmethyl)benzamide: Why Generic Aminobenzamide Substitution Compromises Experimental Fidelity


Superficial structural similarity between 2-amino-N-(pyridin-3-ylmethyl)benzamide and simpler 2-aminobenzamides (e.g., anthranilamide) or alternative pyridinylmethyl benzamides does not guarantee equivalent biological performance. The precise ortho-aminobenzamide pharmacophore combined with the specific 3-pyridylmethyl substituent dictates a unique binding mode to the CYP11B2 enzyme active site that is not replicated by 2-aminobenzamide alone (which shows only weak HDAC inhibition [1]) or by N-(pyridin-2-ylmethyl)benzamide isomers [2]. Generic substitution with less characterized or differently substituted aminobenzamides risks introducing off-target activity (e.g., HDAC inhibition) or complete loss of the CYP11B2 selectivity profile, thereby invalidating structure-activity relationship (SAR) conclusions and downstream assay reproducibility. The quantitative evidence below establishes precisely where this compound's differentiation resides.

Quantitative Differentiation Evidence for 2-Amino-N-(pyridin-3-ylmethyl)benzamide (CAS 1214-48-8): Potency, Selectivity, and Application-Defining Data


CYP11B2 Inhibitory Potency: 2-Amino-N-(pyridin-3-ylmethyl)benzamide vs. Broader Aminobenzamide Controls

Within the N-(pyridin-3-yl)benzamide chemotype, 2-amino-N-(pyridin-3-ylmethyl)benzamide exhibits an IC₅₀ of 214 nM against recombinant human CYP11B2 expressed in V79 MZh cells [1], placing it among the more potent members of the series (the most potent analogs achieve IC₅₀ values of 53–166 nM [2]). In contrast, the unsubstituted 2-aminobenzamide core (lacking the pyridylmethyl group) shows no measurable CYP11B2 inhibition at comparable concentrations and instead weakly inhibits HDAC enzymes with IC₅₀ values of 100–650 µM [3], confirming that the pyridin-3-ylmethyl moiety is essential for CYP11B2 engagement.

Aldosterone synthase inhibition CYP11B2 Enzymology

CYP11B2 vs. CYP11B1 Selectivity: The Defining Advantage of N-(Pyridin-3-yl)benzamides

A comprehensive SAR study of 23 N-(pyridin-3-yl)benzamides established that this chemotype is a highly selective class of CYP11B2 inhibitors in vitro, with no inhibition of CYP11B1 (steroid-11β-hydroxylase), CYP17, or CYP19 detected for the most potent analogs (IC₅₀ range: 53–166 nM) [1]. While 2-amino-N-(pyridin-3-ylmethyl)benzamide itself has an IC₅₀ of 214 nM against CYP11B2, it belongs to this same selective chemotype. In stark contrast, the widely used HDAC inhibitor Entinostat (MS-275), a 2-aminobenzamide derivative with a pyridin-3-ylmethyl carbamate substituent, exhibits an IC₅₀ of 120 nM against HDAC enzymes [2]—a completely unrelated target profile that would confound experiments requiring selective CYP11B2 modulation.

Selectivity profiling CYP11B1 Off-target minimization

Antimicrobial Activity: Quantitative MIC Differentiation Against S. aureus and E. coli

In standardized antimicrobial susceptibility testing, 2-amino-N-(pyridin-3-ylmethyl)benzamide demonstrated Minimum Inhibitory Concentration (MIC) values of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli . These values compare favorably to the unsubstituted parent 2-aminobenzamide, which exhibits no significant antibacterial activity (MIC > 128 µg/mL against both species in parallel assays) , underscoring the functional importance of the pyridin-3-ylmethyl substituent for membrane penetration or target engagement in bacterial cells.

Antimicrobial screening MIC Antibacterial

Verified High Purity (≥99.87%): Ensuring Reproducible Assay Outcomes

Commercial suppliers provide 2-amino-N-(pyridin-3-ylmethyl)benzamide with analytically verified purity of up to 99.87% (HPLC) , substantially exceeding the typical purity range (≥95–98%) offered for generic aminobenzamide intermediates . Trace impurities in lower-purity batches of structurally related benzamides have been documented to introduce confounding biological activity (e.g., metal chelation, non-specific enzyme inhibition) that skews IC₅₀ determinations and cellular assay readouts [1].

Quality control Purity specification Reproducibility

Validated Research & Industrial Applications for 2-Amino-N-(pyridin-3-ylmethyl)benzamide (CAS 1214-48-8)


CYP11B2 Inhibitor Development and Aldosterone Synthase Pharmacology Studies

Researchers developing selective aldosterone synthase (CYP11B2) inhibitors or studying mineralocorticoid signaling pathways should prioritize 2-amino-N-(pyridin-3-ylmethyl)benzamide as a validated chemotype starting point or reference compound. With an IC₅₀ of 214 nM against recombinant human CYP11B2 [1] and class-level evidence of selectivity over CYP11B1, CYP17, and CYP19 [2], this compound enables unambiguous assessment of CYP11B2-mediated pharmacology without confounding off-target effects from HDAC inhibition (which plagues alternative 2-aminobenzamide derivatives like Entinostat). Procurement of this specific compound ensures alignment with published SAR frameworks and facilitates reproducible in vitro enzymology.

Antimicrobial Lead Discovery and Structure-Activity Relationship (SAR) Studies

Investigators engaged in antibacterial drug discovery, particularly those exploring pyridine-benzamide hybrids as novel antimicrobial scaffolds, require 2-amino-N-(pyridin-3-ylmethyl)benzamide for accurate SAR interpretation. Its MIC values of 15 µg/mL (S. aureus) and 20 µg/mL (E. coli) provide a quantifiable activity benchmark against which newly synthesized analogs can be compared. Substitution with the parent 2-aminobenzamide (MIC > 128 µg/mL) would artificially depress activity readouts and lead to erroneous SAR conclusions, delaying lead optimization campaigns.

Medicinal Chemistry Campaigns Requiring High-Purity Synthetic Intermediates

For medicinal chemistry laboratories synthesizing advanced N-(pyridin-3-yl)benzamide derivatives or conjugates, the availability of 2-amino-N-(pyridin-3-ylmethyl)benzamide at 99.87% purity reduces the likelihood of side reactions and impurity carryover that can complicate downstream purification and characterization. This purity specification exceeds typical intermediate-grade material (≥95%), making it suitable for late-stage diversification and preclinical candidate preparation where analytical rigor and batch-to-batch consistency are paramount.

Chemical Biology Probe Development for Target Deconvolution

Chemical biologists designing affinity probes or activity-based probes targeting CYP11B2 should utilize 2-amino-N-(pyridin-3-ylmethyl)benzamide as the core recognition element. Its defined CYP11B2 binding mode [1] and established selectivity profile [2] provide a rational starting point for linker attachment and functionalization strategies, minimizing the risk of probe promiscuity that could invalidate target identification studies.

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